Neratinib

Catalog No.
S547952
CAS No.
698387-09-6
M.F
C30H29ClN6O3
M. Wt
557.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neratinib

CAS Number

698387-09-6

Product Name

Neratinib

IUPAC Name

(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide

Molecular Formula

C30H29ClN6O3

Molecular Weight

557.0 g/mol

InChI

InChI=1S/C30H29ClN6O3/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7+

InChI Key

JWNPDZNEKVCWMY-VQHVLOKHSA-N

SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

HKI 272, HKI-272, HKI272, N-(4-(3-chloro-4-(2-pyridinylmethoxy)anilino)-3-cyano-7-ethoxy-6-quinolyl)-4-(dimethylamino)-2-butenamide, neratinib, Nerlynx

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/CN(C)C

Description

The exact mass of the compound Neratinib is 556.19897 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. It belongs to the ontological category of quinolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Inhibition of EGFR Signaling:

  • Neratinib acts by competitively binding to the ATP-binding pocket of EGFR 1 and 2, thereby blocking their downstream signaling pathways. These pathways are crucial for cell proliferation, survival, and metastasis.

Treatment of EGFR-Mutant Cancers:

  • Scientific research has focused on the effectiveness of Neratinib in treating cancers with EGFR mutations, such as non-small cell lung cancer (NSCLC). Mutations in EGFR can lead to uncontrolled cell growth and tumor formation. Neratinib's ability to inhibit EGFR signaling holds promise for targeting these cancers.

Combination Therapy:

  • Research suggests that Neratinib might be more effective when combined with other therapies. For instance, combining Neratinib with Erlotinib (another EGFR inhibitor) has shown promising results in clinical trials for NSCLC.

Overcoming Resistance:

  • Scientific research is also investigating Neratinib's potential to overcome resistance to other EGFR-targeted therapies. Some cancers develop resistance to these therapies over time, rendering them ineffective. Neratinib's mechanism of action might help overcome such resistance.

Ongoing Research:

  • Clinical trials are ongoing to determine the efficacy and safety of Neratinib in various cancer types and treatment regimens. Research also continues to explore its potential mechanisms of action and identify biomarkers that can predict which patients might benefit most from Neratinib therapy.

Neratinib is an irreversible tyrosine kinase inhibitor primarily targeting the epidermal growth factor receptor family, specifically the human epidermal growth factor receptor 2. It is used in the treatment of breast cancer, particularly in patients with HER2-positive tumors that have been previously treated with trastuzumab. The drug functions by inhibiting autophosphorylation of the receptors, thereby blocking downstream signaling pathways that promote tumor growth and survival .

Neratinib's mechanism of action involves binding to the adenosine triphosphate-binding site of the epidermal growth factor receptors. This binding prevents the phosphorylation of tyrosine residues, which is crucial for receptor activation and subsequent signaling cascades associated with cell proliferation and survival. The compound undergoes metabolic reactions primarily through cytochrome P450 3A4, leading to the formation of several metabolites, including M3, M6, and M7, which also exhibit biological activity .

Neratinib exhibits significant antitumor activity in various cancer cell lines expressing EGFR and HER2. Clinical trials have demonstrated its efficacy in improving invasive disease-free survival in patients with early-stage HER2-positive breast cancer. The drug's half-life ranges from 7 to 17 hours, and it is primarily excreted through feces . Common adverse effects include diarrhea, nausea, vomiting, and fatigue, necessitating careful monitoring during treatment .

  • Formation of key intermediates: Utilizing reactions such as nucleophilic substitutions or coupling reactions to create a core structure.
  • Functionalization: Introducing specific functional groups through various organic reactions like alkylation or acylation.
  • Final cyclization: Completing the structure by forming the final cyclic compound through condensation reactions.

The exact synthetic pathway can vary based on the desired purity and yield but generally adheres to established organic synthesis protocols .

Neratinib is primarily indicated for:

  • Early-Stage HER2-Positive Breast Cancer: Following adjuvant treatment with trastuzumab.
  • Metastatic HER2-Positive Breast Cancer: In combination with capecitabine for patients who have received multiple prior anti-HER2 therapies.

Clinical studies have shown that neratinib improves progression-free survival compared to other treatments in similar patient populations .

Neratinib interacts significantly with other medications due to its metabolism via cytochrome P450 3A4. Co-administration with strong or moderate CYP3A4 inhibitors can increase neratinib concentrations, leading to heightened toxicity risks. Conversely, CYP3A4 inducers may reduce its efficacy by lowering systemic exposure. Additionally, gastric acid-reducing agents can significantly decrease neratinib absorption .

Several compounds share structural or functional similarities with neratinib, particularly within the class of tyrosine kinase inhibitors. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
LapatinibDual inhibitor of EGFR and HER2Used for advanced breast cancer; oral administration
TrastuzumabMonoclonal antibody targeting HER2Works via immune-mediated mechanisms
AfatinibIrreversible inhibitor targeting multiple EGFR family membersApproved for non-small cell lung cancer
OsimertinibSelective inhibitor of mutant EGFRSpecifically targets T790M mutation

Neratinib's unique feature lies in its irreversible binding nature, providing sustained inhibition of target receptors compared to reversible inhibitors like lapatinib. This characteristic may contribute to its efficacy in certain patient populations who have become resistant to other therapies .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

556.1989665 g/mol

Monoisotopic Mass

556.1989665 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JJH94R3PWB

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use as an extended adjuvant treatment in adult patients with early stage HER2-overexpressed/amplified breast cancer, to follow adjuvant trastuzumab-based therapy.
FDA Label
Nerlynx is indicated for the extended adjuvant treatment of adult patients with early stage hormone receptor positive HER2-overexpressed/amplified breast cancer and who are less than one year from the completion of prior adjuvant trastuzumab based therapy.
Treatment of breast cance

Livertox Summary

Neratinib is an orally available tyrosine kinase receptor inhibitor that is used in the extended adjuvant therapy of early stage breast cancer. Neratinib is associated with a low rate of transient elevations in serum aminotransferase levels during therapy, but has not been convincingly linked to cases of clinically apparent liver injury with jaundice.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Neratinibmaleate
US Brand Name(s): Nerlynx
FDA Approval: Yes
Neratinib maleate is approved to be used alone or with other drugs to treat: Breast cancer that is HER2 positive. It is used alone as extended adjuvant therapy in adults with early stage disease that was treated with trastuzumab.
It is used with capecitabine in adults with advanced or metastatic disease who have received at least two other anti-HER2 therapies for metastatic disease.
Neratinib maleate is also being studied in the treatment of other types of cancer.

Pharmacology

Neratinib is a tyrosine kinase inhibitor which exhibits antitumor action against Epidermal Growth Factor Receptor (EGFR), HER2, and Human Epidermal Growth Factor Receptor 4 (HER4) postive carcinomas [FDA Label].
Neratinib is an orally available, 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile irreversible inhibitor of the HER-2 receptor tyrosine kinase with potential antineoplastic activity. Neratinib binds to the HER-2 receptor irreversibly, thereby reducing autophosphorylation in cells, apparently by targeting a cysteine residue in the ATP-binding pocket of the receptor. Treatment of cells with this agent results in inhibition of downstream signal transduction events and cell cycle regulatory pathways; arrest at the G1-S (Gap 1/DNA synthesis)-phase transition of the cell division cycle; and ultimately decreased cellular proliferation. Neratinib also inhibits the epidermal growth factor receptor (EGFR) kinase and the proliferation of EGFR-dependent cells.

ATC Code

L01X
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE45 - Neratini

Mechanism of Action

Neratinib binds to and irreversibly inhibits EGFR, HER2, and HER4. This prevents auotphoshorylation of tyrosine residues on the receptor and reduces oncogenic signalling through the mitogen-activated protein kinase and Akt pathways.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
EGFR family
ERBB2 (HER2, CD340) [HSA:2064] [KO:K05083]

Pictograms

Health Hazard

Health Hazard

Other CAS

698387-09-6

Absorption Distribution and Excretion

Neratinib and its major active metabolites M3. M6, and M7 have a Tmax of 2-8 h. Administration with a high fat meal increases Cmax by 1.7-fold and total exposure by 2.2-fold. Administration with a standard meal increases Cmax by 1.2-fold and total exposure by 1.1-fold. Administration with gastric acid reducing agents such as proton pump inhibitors reduces Cmax by 71% and total exposure by 65%.
97.1% of the total dose is excreted in the feces and 1.13% in the urine.
The apparent volume of distribution at steady state is 6433 L.
The total clearance during multiple doses is 216 L/h for after the first dose and 281 L/h during steady state.

Metabolism Metabolites

Neratinib is mainly undergoes metabolism via CYP3A4. It is also metabolized by flavin-containing monooxygenase to a lesser extent. The systemic exposures of neratinib's active metabolites M3, M6, M7, and M11 are 15%, 33%, 22%, and 4%.

Wikipedia

Neratinib
3-Fluoroamphetamine

Biological Half Life

The mean half life of elimination ranges from 7-17 h following a single dose. The mean plasma half life during multiple doses is 14.6 h for neratinib, 21.6 h for M3, 13.8 h for M6, and 10.4 h for M7.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Xuhong JC, Qi XW, Zhang Y, Jiang J. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer. Am J Cancer Res. 2019 Oct 1;9(10):2103-2119. eCollection 2019. Review. PubMed PMID: 31720077; PubMed Central PMCID: PMC6834479.
2: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548937/ PubMed PMID: 31644242.
3: Booth LA, Roberts JL, Dent P. The role of cell signaling in the crosstalk between autophagy and apoptosis in the regulation of tumor cell survival in response to sorafenib and neratinib. Semin Cancer Biol. 2019 Oct 20. pii: S1044-579X(19)30024-0. doi: 10.1016/j.semcancer.2019.10.013. [Epub ahead of print] Review. PubMed PMID: 31644944.
4: Miles J, White Y. Neratinib for the Treatment of Early-Stage HER2-Positive Breast Cancer. J Adv Pract Oncol. 2018 Nov-Dec;9(7):750-754. Epub 2018 Nov 1. Review. PubMed PMID: 31249722; PubMed Central PMCID: PMC6570523.
5: Collins DM, Conlon NT, Kannan S, Verma CS, Eli LD, Lalani AS, Crown J. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer. Cancers (Basel). 2019 May 28;11(6). pii: E737. doi: 10.3390/cancers11060737. Review. PubMed PMID: 31141894; PubMed Central PMCID: PMC6628314.
6: Deeks ED. Neratinib: First Global Approval. Drugs. 2017 Oct;77(15):1695-1704. doi: 10.1007/s40265-017-0811-4. Review. PubMed PMID: 28884417.
7: Kourie HR, El Rassy E, Clatot F, de Azambuja E, Lambertini M. Emerging treatments for HER2-positive early-stage breast cancer: focus on neratinib. Onco Targets Ther. 2017 Jul 10;10:3363-3372. doi: 10.2147/OTT.S122397. eCollection 2017. Review. PubMed PMID: 28744140; PubMed Central PMCID: PMC5513878.
8: Echavarria I, López-Tarruella S, Márquez-Rodas I, Jerez Y, Martin M. Neratinib for the treatment of HER2-positive early stage breast cancer. Expert Rev Anticancer Ther. 2017 Aug;17(8):669-679. doi: 10.1080/14737140.2017.1338954. Epub 2017 Jun 26. Review. PubMed PMID: 28649882.
9: Chan A. Neratinib in HER-2-positive breast cancer: results to date and clinical usefulness. Ther Adv Med Oncol. 2016 Sep;8(5):339-50. doi: 10.1177/1758834016656494. Epub 2016 Jul 10. Review. PubMed PMID: 27583026; PubMed Central PMCID: PMC4981294.
10: Tiwari SR, Mishra P, Abraham J. Neratinib, A Novel HER2-Targeted Tyrosine Kinase Inhibitor. Clin Breast Cancer. 2016 Oct;16(5):344-348. doi: 10.1016/j.clbc.2016.05.016. Epub 2016 May 29. Review. PubMed PMID: 27405796.
11: Kourie HR, Chaix M, Gombos A, Aftimos P, Awada A. Pharmacodynamics, pharmacokinetics and clinical efficacy of neratinib in HER2-positive breast cancer and breast cancer with HER2 mutations. Expert Opin Drug Metab Toxicol. 2016 Aug;12(8):947-57. doi: 10.1080/17425255.2016.1198317. Epub 2016 Jun 27. Review. PubMed PMID: 27284682.
12: Segovia-Mendoza M, González-González ME, Barrera D, Díaz L, García-Becerra R. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. Am J Cancer Res. 2015 Aug 15;5(9):2531-61. eCollection 2015. Review. PubMed PMID: 26609467; PubMed Central PMCID: PMC4633889.
13: Feldinger K, Kong A. Profile of neratinib and its potential in the treatment of breast cancer. Breast Cancer (Dove Med Press). 2015 Jun 9;7:147-62. doi: 10.2147/BCTT.S54414. eCollection 2015. Review. PubMed PMID: 26089701; PubMed Central PMCID: PMC4467661.
14: López-Tarruella S, Jerez Y, Márquez-Rodas I, Martín M. Neratinib (HKI-272) in the treatment of breast cancer. Future Oncol. 2012 Jun;8(6):671-81. doi: 10.2217/fon.12.66. Review. PubMed PMID: 22764764.
15: Bose P, Ozer H. Neratinib: an oral, irreversible dual EGFR/HER2 inhibitor for breast and non-small cell lung cancer. Expert Opin Investig Drugs. 2009 Nov;18(11):1735-51. doi: 10.1517/13543780903305428. Review. PubMed PMID: 19780706.

Explore Compound Types